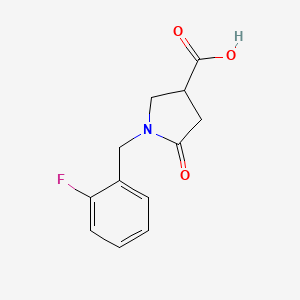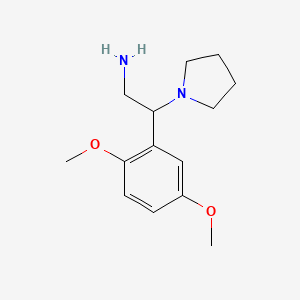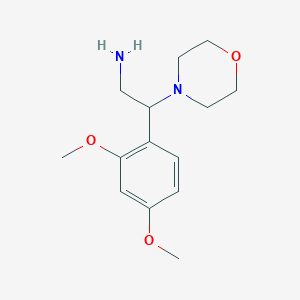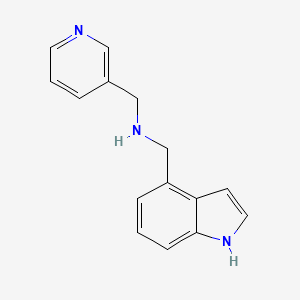
6-Fluoroquinazoline-2,4-diol
Übersicht
Beschreibung
6-Fluoroquinazoline-2,4-diol is a chemical compound with the molecular formula C8H5FN2O2 . It has an average mass of 180.136 Da and a mono-isotopic mass of 180.033508 Da .
Synthesis Analysis
The synthesis of quinazoline-2,4-dione compounds, which are related to 6-Fluoroquinazoline-2,4-diol, has been reported in the literature . A series of twenty-nine new quinazoline-2,4-dione compounds were synthesized and their IC50 values for binding toward sphingosine-1-phosphate receptor 2 (S1PR2) were determined using a [32P]S1P binding assay .Molecular Structure Analysis
The molecular structure of 6-Fluoroquinazoline-2,4-diol consists of 8 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6-Fluoroquinazoline-2,4-diol has a molecular formula of C8H5FN2O2. It has an average mass of 180.136 Da and a mono-isotopic mass of 180.033508 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 6-Fluoroquinazoline-2,4-diol serves as an important intermediate in synthesizing various fluoroquinazoline derivatives. For instance, it has been used in the synthesis of 5- and 7-fluoroquinazolin-4(1H)-ones, which are obtained from 6-fluoroanthranilic acid through cyclocondensation processes (Layeva et al., 2007).
- Another research highlighted the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine from 6-Fluoroquinazoline-2,4-diol, emphasizing its role in creating small molecule anticancer drugs (Zhou et al., 2019).
Pharmaceutical and Medicinal Chemistry
- The compound has been utilized in creating novel halogenated 2,4-diaminoquinazolines, indicating its relevance in developing pharmaceuticals (Tomažič & Hynes, 1992).
- A study in Bioorganic & Medicinal Chemistry showcases its use in synthesizing 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives with antifungal activities, demonstrating its application in developing antifungal agents (Xu et al., 2007).
Antimicrobial and Antifungal Properties
- Research in the Journal of Agricultural and Food Chemistry describes the synthesis and evaluation of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety, highlighting their antimicrobial properties in agriculture (Ding et al., 2021).
- Another study in the same field synthesized and evaluated 6-fluoroquinazolinylpiperidinyl-containing 1,2,4-triazole Mannich base derivatives, which showed significant antimicrobial activities against phytopathogenic bacteria and fungi (Shi et al., 2020).
Agricultural Applications
- The compound has been used to create derivatives with pronounced antibacterial activities, beneficial for controlling diseases in agriculture. For instance, some compounds demonstrated strong anti-Xoo (Xanthomonas oryzae pv. oryzae) efficacy, indicating their potential as bactericides for rice bacterial blight control (Ding et al., 2021).
Anticancer Research
- 6-Fluoroquinazoline-2,4-diol has been involved in the development of small molecule anticancer drugs, highlighting its significance in cancer research and potential therapeutic applications (Zhou et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-fluoro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQJMNPJMVUMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586542 | |
| Record name | 6-Fluoroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinazoline-2,4-diol | |
CAS RN |
88145-90-8 | |
| Record name | 6-Fluoroquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 88145-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)
![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)


